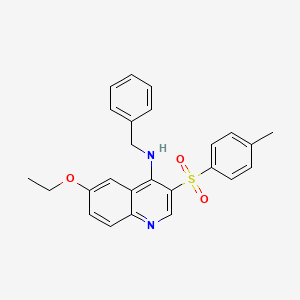

N-benzyl-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Description

N-Benzyl-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic quinoline derivative characterized by a 4-methylbenzenesulfonyl group at the 3-position, an ethoxy substituent at the 6-position, and a benzyl group attached to the 4-amine nitrogen. The structural features of this compound—such as the electron-withdrawing sulfonyl group, lipophilic benzyl moiety, and ethoxy side chain—suggest a balance of solubility and membrane permeability, making it a candidate for drug discovery pipelines.

Propriétés

IUPAC Name |

N-benzyl-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-3-30-20-11-14-23-22(15-20)25(27-16-19-7-5-4-6-8-19)24(17-26-23)31(28,29)21-12-9-18(2)10-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHMLHMAEZOELG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the benzyl, ethoxy, and methylbenzenesulfonyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions: N-benzyl-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of N-benzyl-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves several steps, typically starting from commercially available quinoline derivatives. The compound can be synthesized through a multi-step reaction that includes the introduction of the benzyl and sulfonyl groups. The structure is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the presence of functional groups and the overall molecular framework.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, compounds similar to N-benzyl-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine have shown significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimal inhibitory concentrations comparable to first-line tuberculosis drugs like isoniazid . This suggests potential for development as new antimycobacterial agents.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Research into related quinoline derivatives has indicated their ability to inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are critical in the pathophysiology of diseases like Alzheimer’s . In vitro studies have shown that certain derivatives can effectively reduce AChE activity, indicating a promising avenue for Alzheimer's treatment.

Cancer Treatment

Compounds with similar structural features have been explored for their ability to modulate protein kinase activities, which are crucial in cancer cell proliferation. The ability to inhibit these pathways suggests that N-benzyl-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine could be a candidate for further development in cancer therapeutics .

Antidepressant Properties

Given the compound's potential role in inhibiting MAO enzymes, it may also possess antidepressant properties. Studies on related compounds have shown significant reductions in immobility time in forced swim tests, indicating potential efficacy as antidepressants .

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of N-benzyl-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

- 3-Substituent: The 4-methylbenzenesulfonyl group in the target compound enhances lipophilicity compared to unsubstituted benzenesulfonyl (logP 4.45 in ) but is less polar than the 4-methoxy analog (logP 5.01 in ). Replacing methyl with ethyl (e.g., 4-ethylbenzenesulfonyl in ) increases hydrophobicity, which may reduce aqueous solubility.

- 6-Substituent: The ethoxy group in the target compound contributes moderately to lipophilicity (logP ~4.9) compared to methoxy (logP 4.45 in ) or ethyl (non-oxygenated, likely higher logP). Ethoxy’s longer alkyl chain may enhance membrane permeability relative to methoxy .

N-Substituent :

- The benzyl group in the target compound facilitates π-π interactions with aromatic residues in biological targets, a feature shared with p-methylbenzyl () but absent in bulkier groups like benzodioxin (). Replacing benzyl with phenyl () reduces steric hindrance but may weaken target binding.

Activité Biologique

N-benzyl-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

N-benzyl-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine belongs to the class of quinoline derivatives. Its structure includes:

- Quinoline core : A bicyclic structure that is essential for its biological activity.

- Benzenesulfonyl group : Enhances reactivity and potential interactions with biological targets.

- Ethoxy and benzyl groups : Contribute to lipophilicity, affecting absorption and distribution in biological systems.

Synthesis Overview :

The synthesis typically involves several steps:

- Formation of the Quinoline Core : Using the Skraup synthesis method, which involves cyclization reactions.

- Introduction of the Benzenesulfonyl Group : Via sulfonation using benzenesulfonyl chloride.

- N-Benzylation : Achieved through N-alkylation with benzyl bromide.

- Ethoxylation : Involves reacting with ethyl iodide in the presence of a base.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. N-benzyl-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine has shown effectiveness against various bacterial strains by inhibiting bacterial enzymes critical for survival and replication .

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. The mechanism involves interference with cell signaling pathways related to growth and apoptosis .

The biological activity of N-benzyl-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is attributed to its ability to bind to specific enzymes or receptors:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Cell Signaling Modulation : The compound can affect pathways such as NF-kB activation, which is linked to inflammation and cancer progression .

Case Studies

Several studies have focused on the biological effects of related quinoline derivatives, providing insights into their potential applications:

- Study on Anticancer Properties :

- Antimicrobial Activity Assessment :

Comparative Analysis

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| N-benzyl-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine | Quinoline derivative | Antimicrobial, Anticancer | Unique functional groups enhance activity |

| Chloroquine | Quinoline derivative | Antimalarial | Historical use; resistance issues |

| Quinine | Quinoline derivative | Antimalarial | Natural product; less effective against modern strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.